1-(Pyridin-3-yl)ethanamine dihydrochloride

描述

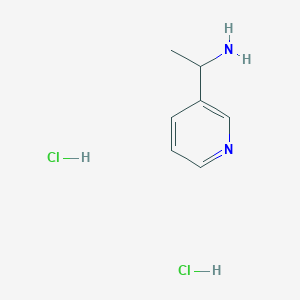

Structure

3D Structure of Parent

属性

IUPAC Name |

1-pyridin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDMOCFYBMVHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625224 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-02-5 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations of 1 Pyridin 3 Yl Ethanamine Dihydrochloride

Enantiomeric Forms: (S)- and (R)-Isomers of 1-(Pyridin-3-yl)ethanamine Dihydrochloride (B599025)

1-(Pyridin-3-yl)ethanamine possesses a stereocenter at the carbon atom bearing the amino group, giving rise to two non-superimposable mirror images known as enantiomers: the (S)- and (R)-isomers. These enantiomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with other chiral molecules and polarized light. The dihydrochloride salts of these enantiomers are often utilized in synthesis due to their stability and ease of handling.

The specific spatial orientation of the ethyl and amino groups relative to the pyridine (B92270) ring defines the absolute configuration of each enantiomer. This distinct three-dimensional structure is the basis for their differential reactivity and recognition in chiral environments, a fundamental principle in stereoselective synthesis.

Table 1: Enantiomers of 1-(Pyridin-3-yl)ethanamine and their Dihydrochloride Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-1-(Pyridin-3-yl)ethanamine | 27854-93-9 | C₇H₁₀N₂ | 122.17 |

| (R)-1-(Pyridin-3-yl)ethanamine | 40154-75-4 | C₇H₁₀N₂ | 122.17 |

| (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 | C₇H₁₂Cl₂N₂ | 195.09 |

| (R)-1-(Pyridin-3-yl)ethanamine hydrochloride | 1169576-97-9 | C₇H₁₁ClN₂ | 158.63 |

Importance of Enantiopurity in Synthetic Transformations

The enantiomeric purity of 1-(Pyridin-3-yl)ethanamine dihydrochloride is a critical factor in its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The use of an enantiomerically pure starting material or catalyst is essential to control the stereochemical pathway of a reaction and achieve high enantioselectivity.

A notable application highlighting the importance of enantiopurity is the use of (S)-1-(Pyridin-3-yl)ethanamine as a catalyst in the asymmetric synthesis of pyridines. biosynth.com Specifically, it has been employed in the preparation of enantiomerically pure (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid and its derivatives. biosynth.com In such catalytic enantioselective syntheses, the chiral amine transfers its stereochemical information to the transition state of the reaction, favoring the formation of one enantiomer of the product over the other. The degree of this preference, known as enantiomeric excess (e.e.), is directly correlated with the enantiopurity of the catalyst.

The use of a racemic or enantiomerically impure form of the amine would lead to the formation of a racemic or scalemic mixture of the product, diminishing the efficiency and utility of the synthetic route, particularly in the synthesis of pharmaceutical intermediates where the biological activity is often enantiomer-specific.

Chiral Resolution Strategies

The separation of a racemic mixture of 1-(Pyridin-3-yl)ethanamine into its individual enantiomers is a crucial step in obtaining the enantiopure forms required for asymmetric synthesis. This process, known as chiral resolution, typically relies on the differential properties of diastereomers formed by reacting the racemate with a chiral resolving agent.

A common and industrially viable method for the resolution of chiral amines is diastereomeric salt crystallization . wikipedia.org This strategy involves the reaction of the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts with different physical properties, most importantly, different solubilities in a given solvent. wikipedia.org

The process can be outlined as follows:

Salt Formation: The racemic 1-(pyridin-3-yl)ethanamine is treated with an enantiopure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in a suitable solvent. This results in the formation of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

Fractional Crystallization: Due to the differences in their crystal lattice energies and solvation, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. ucl.ac.uk

While specific documented procedures for the resolution of 1-(pyridin-3-yl)ethanamine were not found in the immediate search results, the principles of diastereomeric salt crystallization are well-established and represent a highly probable and effective method for its resolution.

Another potential strategy is enzymatic kinetic resolution . This method utilizes enzymes, such as lipases, which can selectively acylate one enantiomer of the amine at a much faster rate than the other. diva-portal.orgdiva-portal.orgresearchgate.netmdpi.com This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated.

Advanced Synthetic Methodologies for 1 Pyridin 3 Yl Ethanamine Dihydrochloride

Enantioselective Synthesis Strategies

Optically active pyridine-derived amines are of significant interest due to their presence in natural compounds and their potential as drug candidates. nih.gov The development of efficient and highly enantioselective methods for their synthesis is a key area of focus in organic chemistry.

Catalytic Enantioselective Borane (B79455) Reduction of Oxime Derivatives

A prominent and effective method for the asymmetric synthesis of primary amines is the enantioselective borane reduction of O-benzyloxime ethers. nih.gov This strategy has been successfully applied to the preparation of (S)-1-pyridin-3-yl-ethylamine bis-hydrochloride, marking the first catalytic asymmetric reduction of its kind for this specific compound. nih.gov The process involves a multi-step sequence beginning with the synthesis of an oxime precursor, followed by O-benzylation, asymmetric reduction, and finally hydrolysis and salt formation.

The initial step in this synthetic pathway is the formation of the (E)-1-pyridin-3-yl-ethanone oxime. This is typically achieved through the reaction of 1-(pyridin-3-yl)ethanone with hydroxylamine (B1172632). The reaction conditions are controlled to favor the formation of the thermodynamically more stable E-isomer. Spectroscopic analysis, including 1H NMR and GC-MS, is used to confirm the exclusive formation of the E-isomer. nih.gov

Following the synthesis of the oxime, the next step is the O-benzylation of the oxime precursor. nih.gov This involves reacting the (E)-1-pyridin-3-yl-ethanone oxime with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base. This step serves to protect the oxime's hydroxyl group and create a suitable substrate for the subsequent asymmetric reduction. The resulting product, (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime, is purified by chromatography to yield a pale yellow oil. nih.gov

Table 1: Physical Data for (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime nih.gov

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 2.28 (s, 3 H, CH₃), 5.27 (s, 2 H, OCH₂), 7.26 (ddd, 1 H, J = 0.8, 4.8, 8.0 Hz, H(5)-Py), 7.30–7.45 (m, 5 H, Ar), 7.94 (ddd, 1 H, J = 1.8, 1.8, 8.0 Hz, H(4)-Py), 8.59 (dd, 1 H, J = 1.7, 4.7 Hz, H(6)-Py), 8.88 (dd, 1 H, J = 0.6, 2.0 Hz, H(2)-Py) |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 12.7, 76.7, 123.4, 128.1, 128.5, 128.6, 132.4, 133.4, 137.9, 147.7, 150.2, 152.7 |

| GC-MS | m/z 226.3 ([M]⁺) (tR 16.44 min) |

The core of the enantioselectivity in this synthesis is the asymmetric reduction of the O-benzyl oxime ether. nih.gov This is achieved using a borane reagent in the presence of a chiral catalyst. Chiral spiroborate esters derived from non-racemic 1,2-amino alcohols have proven to be highly effective catalysts for this transformation. nih.gov These catalysts, such as the one derived from diphenylvalinol, can achieve high conversions and excellent enantiomeric excess (up to 99% ee) with as little as 10% catalyst loading. nih.gov The reaction is typically carried out in a solvent like dioxane at low temperatures (0–5 °C) for an extended period to ensure complete conversion. nih.govnih.gov The use of borane stabilized with NaBH₄ is also a common practice in these reductions. nih.gov

The development of such catalytic systems is a significant advancement over stoichiometric chiral reducing agents, which are often expensive, air- and moisture-sensitive, and can contain impurities that diminish their effectiveness. nih.gov

After the asymmetric reduction, the resulting amine is typically hydrolyzed to remove any protecting groups. The final step is the formation of the dihydrochloride (B599025) salt. This is achieved by treating the amine with hydrochloric acid. The resulting (S)-1-(pyridin-3-yl)ethanamine dihydrochloride is then isolated as a solid. nih.gov This salt form often improves the stability and handling of the final product.

Other Asymmetric Approaches to α-Substituted Pyridinylmethylamines

While the borane-based reduction of oxime ethers is a highly effective method, other asymmetric strategies for the synthesis of α-substituted pyridinylmethylamines have also been developed. These include:

Asymmetric Hydrogenation: Metal-free hydrogenation of protected oximes using chiral borane catalysts derived from chiral dienes and Piers' borane has been explored. This method can afford a variety of hydroxylamine derivatives in good yields, although the enantioselectivities have been moderate in some cases. rsc.org

Biocatalysis: Imine reductase (IRED) enzymes have been employed for the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild reaction conditions. nih.gov This biocatalytic approach offers a sustainable alternative to chemical methods.

Chiral Auxiliaries: The use of chiral auxiliaries, such as t-butylsulfinamide, has been demonstrated in the synthesis of both (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine. youtube.com This method involves the condensation of a pyridine (B92270) carboxaldehyde with the chiral sulfinamide, followed by diastereoselective addition of a Grignard reagent and subsequent removal of the auxiliary. youtube.com

These alternative approaches provide a range of options for the enantioselective synthesis of α-substituted pyridinylmethylamines, each with its own advantages and limitations depending on the specific target molecule and desired scale of production.

Investigation of Alternative Synthetic Routes

The classical synthesis of 1-(Pyridin-3-yl)ethanamine typically proceeds via the reductive amination of 3-acetylpyridine (B27631). However, research into alternative pathways aims to improve yield, reduce the use of hazardous reagents, and provide access to diverse structural analogs. These routes often involve multi-step sequences starting from different pyridine precursors.

One prominent alternative is the nucleophilic addition of an organometallic reagent to a pyridine-3-carboxaldehyde-derived imine. For instance, the reaction of an imine formed from pyridine-3-carboxaldehyde and a chiral amine auxiliary with a methyl organometallic reagent (e.g., methylmagnesium bromide) can produce the desired ethylamine (B1201723) backbone. Subsequent removal of the chiral auxiliary yields the target amine.

Another innovative approach involves the C-H functionalization of pyridine derivatives. frontiersin.org Modern photoredox catalysis has enabled the modular synthesis of γ-pyridyl amines through the coupling of primary alkylamines with vinyl pyridines. nih.gov This methodology allows for the construction of the C-C bond adjacent to the pyridine ring under mild conditions, offering a convergent and flexible synthetic strategy.

Biocatalysis represents a significant advancement, utilizing enzymes such as transaminases. In this "green chemistry" approach, a transaminase enzyme can catalyze the conversion of 3-acetylpyridine to 1-(Pyridin-3-yl)ethanamine using an amine donor. chiralpedia.comresearchgate.net This method is highly selective and operates under environmentally benign aqueous conditions. chiralpedia.com

Below is a comparative table of these synthetic strategies.

| Synthetic Route | Key Transformation | Primary Starting Materials | Key Reagents/Catalysts | General Advantages |

| Classical Reductive Amination | Ketone to amine conversion | 3-Acetylpyridine, Ammonia/Ammonium (B1175870) salt | Reducing agents (e.g., NaBH3CN, H2/Pd) | Direct, often high-yielding |

| Chiral Auxiliary Method | Diastereoselective nucleophilic addition | Pyridine-3-carboxaldehyde, Chiral auxiliary | Methyl organometallic reagents (e.g., MeMgBr) | High stereochemical control |

| Photoredox Catalysis | Hydroaminoalkylation | Halogenated vinyl pyridine, Primary amine | Photocatalyst, Light source | Mild conditions, high functional group tolerance nih.gov |

| Biocatalytic Transamination | Enzymatic ketone amination | 3-Acetylpyridine | Transaminase enzyme, Amine donor (e.g., Alanine) | High enantioselectivity, sustainable researchgate.net |

Challenges and Innovations in Enantioselective Synthesis of Pyridinyl-Ethanamines

The enantioselective synthesis of chiral amines, including pyridinyl-ethanamines, is crucial for the pharmaceutical industry, as the stereochemistry of a molecule can profoundly impact its biological activity. numberanalytics.com However, developing highly efficient and selective methods presents several challenges.

Challenges:

Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to transition metal catalysts. This interaction can alter the catalyst's electronic properties and steric environment, often leading to reduced catalytic activity or loss of enantioselectivity.

Stereocontrol: Achieving high levels of stereocontrol in asymmetric reactions involving pyridinyl substrates can be difficult. The catalyst must effectively differentiate between the two prochiral faces of the key intermediate (e.g., an imine) to produce a single enantiomer.

Substrate Scope: A significant challenge is developing catalytic systems that are effective for a broad range of substrates. A catalyst that works well for one pyridinyl derivative may not be suitable for another with different electronic or steric properties.

Innovations:

Significant progress has been made in overcoming these challenges through the development of novel catalytic systems and methodologies. chiralpedia.com

Asymmetric Hydrogenation: A leading innovation is the asymmetric hydrogenation of a precursor imine or enamine. This is often achieved using transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands. numberanalytics.comrsc.org The design of these ligands is critical for creating a chiral pocket around the metal center that directs the hydrogenation to one face of the substrate, resulting in high enantiomeric excess (ee). nih.gov For example, ligands like BINAP and DuPhos have been instrumental in advancing this field. numberanalytics.com

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful, metal-free alternative. numberanalytics.com Chiral Brønsted acids, such as phosphoric acids, can activate imines towards nucleophilic attack, creating a chiral environment that controls the stereochemical outcome. mdpi.com This approach avoids issues related to metal coordination by the pyridine ring.

Biocatalysis: Enzymes offer unparalleled selectivity. numberanalytics.com Imine reductases (IREDs) and reductive aminases (RedAms) are increasingly used for the asymmetric synthesis of chiral amines. researchgate.net These enzymes operate under mild conditions and can provide exceptionally high enantioselectivities (>99% ee), making them an attractive option for industrial-scale synthesis. researchgate.net

Development of Novel Ligands: A continuous area of innovation is the rational design of new chiral ligands specifically for challenging substrates like pyridines. nih.gov Researchers are creating ligands that are more tolerant to the coordinating pyridine nitrogen or that possess unique steric and electronic features to maximize stereoselectivity. nih.gov

The table below summarizes key innovative approaches to enantioselective synthesis.

| Methodology | Catalyst/System Type | Typical Substrate | Key Innovation Aspect |

| Asymmetric Transfer Hydrogenation | Iridium or Ruthenium complex with a chiral diamine ligand | Ketone (e.g., 3-Acetylpyridine) | In-situ generation of a chiral metal hydride for asymmetric reduction. nih.gov |

| Asymmetric Hydrogenation | Rhodium or Ruthenium complex with chiral phosphine (B1218219) ligands (e.g., BINAP) | Imine or Enamine intermediate | Direct hydrogenation with high enantiocontrol through ligand design. numberanalytics.com |

| Organocatalysis | Chiral Phosphoric Acid | Imine intermediate | Metal-free activation of the imine in a defined chiral environment. mdpi.com |

| Biocatalysis | Imine Reductase (IRED) or Transaminase | Ketone or Imine intermediate | Highly specific enzyme-substrate interactions leading to near-perfect enantioselectivity. researchgate.netnumberanalytics.com |

These ongoing advancements in synthetic chemistry are paving the way for more efficient, sustainable, and selective methods to produce enantiomerically pure 1-(Pyridin-3-yl)ethanamine and related chiral molecules.

Chemical Reactivity and Derivatization Studies

Reactivity of the Amine Functionality

The presence of a primary amine group on the ethyl side chain is a key locus of reactivity for the molecule. This functionality imparts nucleophilic character, making it susceptible to a variety of organic transformations.

As a primary amine, the nitrogen atom of 1-(Pyridin-3-yl)ethanamine possesses a lone pair of electrons, rendering it a competent nucleophile. msu.edu This nucleophilicity allows it to participate in a range of reactions where it attacks electron-deficient centers. libretexts.org

Common transformations involving the amine's nucleophilic character include:

Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides. For instance, it reacts with acetyl chloride to yield the corresponding acetamide.

Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. However, these reactions can be difficult to control, often resulting in a mixture of products because the product amines are also nucleophilic. msu.edulibretexts.org

Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases) through a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.orgresearchgate.net

The reactivity of the amine is influenced by the reaction conditions. In strongly acidic media, the amine group will be protonated to form an ammonium ion. This protonation neutralizes the nucleophilicity of the amine, as the lone pair of electrons is no longer available to attack electrophiles. libretexts.org

Table 1: Examples of Nucleophilic Reactions of Primary Amines

| Reaction Type | Electrophile | Product Functional Group |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Imine Formation | Aldehyde/Ketone (R-CHO/R₂CO) | Imine (Schiff Base) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

Chemical derivatization is a frequently employed strategy to enhance the detection and separation of compounds in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.goviu.edu For primary amines such as 1-(Pyridin-3-yl)ethanamine, derivatization serves to introduce a chromophore or fluorophore for UV or fluorescence detection, improve chromatographic behavior, and increase volatility for GC analysis. iu.eduresearchgate.net

The acylation of the amine group is a common derivatization method. For example, reaction with acetyl chloride or acetic anhydride (B1165640) produces the N-acetyl derivative, N-(1-(pyridin-3-yl)ethyl)acetamide. This modification can improve the molecule's properties for reversed-phase HPLC analysis by altering its polarity and improving peak shape.

A variety of derivatizing agents are used for amines in analytical chemistry. nih.gov The choice of reagent depends on the analytical goal and the detection method available. nih.govmdpi.com

Table 2: Common Derivatizing Agents for Primary Amines

| Reagent Class | Example Reagent | Purpose |

|---|---|---|

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Improves volatility and chromatographic performance for GC-MS. iu.edu |

| Chloroformates | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Introduces a fluorescent group for HPLC analysis. nih.gov |

| Sulfonyl Chlorides | Dansyl chloride | Provides a highly fluorescent derivative for sensitive detection. nih.gov |

| Aldehydes | o-phthalaldehyde (OPA) | Reacts with a thiol to form a fluorescent isoindole derivative. nih.gov |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature makes it less reactive than benzene (B151609) towards electrophilic attack and more susceptible to nucleophilic attack. youtube.comyoutube.com

The pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.com The nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.orgrsc.org

When EAS does occur, it proceeds preferentially at the 3-position (meta to the nitrogen). Attack at the 2- or 4-positions results in an unstable resonance intermediate where a positive charge is placed on the electron-deficient nitrogen atom. Attack at the 3-position avoids this unfavorable arrangement. youtube.com Consequently, forcing conditions, such as high temperatures, are typically required for electrophilic substitution, and yields are often low. youtube.comyoutube.com Common EAS reactions like Friedel-Crafts alkylation and acylation generally fail with pyridine because the Lewis acid catalyst coordinates with the nitrogen lone pair, leading to strong deactivation. youtube.comyoutube.com

The ethylamine (B1201723) substituent at the 3-position of 1-(Pyridin-3-yl)ethanamine is an activating group. However, in the dihydrochloride (B599025) salt form, or under strongly acidic reaction conditions, the amine exists as a protonated ammonium group (-NH3+), which is a deactivating, meta-directing group. This would further reinforce the inherent deactivation of the pyridine ring and direct any potential electrophilic attack to the 5-position.

In contrast to its reluctance to undergo EAS, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-positions. youtube.comyoutube.com The electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer-like complex formed during the reaction. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate. Aromaticity is then restored by the departure of the leaving group. nih.gov SNAr reactions on pyridine derivatives can be used to introduce a variety of functional groups, including amines, alkoxides, and thiolates. youtube.comnih.gov For 1-(Pyridin-3-yl)ethanamine itself, SNAr is not a primary reaction pathway unless a leaving group is introduced onto the ring through other means. However, the principles of SNAr are crucial in the synthesis and modification of related pyridine-containing compounds. nih.govmdpi.com

Salt Formation and Stability in Research Contexts

1-(Pyridin-3-yl)ethanamine is typically supplied and used in its dihydrochloride salt form. This practice is common for amine-containing compounds in research and pharmaceutical contexts for several key reasons.

Improved Stability: The free base form of many amines can be volatile, oily, and susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide. Converting the amine to a salt, such as a hydrochloride, results in a crystalline solid that is generally more stable, has a longer shelf life, and is easier to handle and weigh accurately. nih.gov

Enhanced Solubility: While the free base may have limited solubility in aqueous media, the hydrochloride salt is typically much more soluble in water and polar protic solvents. This is because the ionic salt can readily dissociate and be solvated by polar solvent molecules. This property is advantageous for preparing stock solutions for biological assays or for conducting reactions in aqueous environments.

Purification: Salt formation is often an integral step in the purification of amines. The compound can be crystallized as its salt, which helps to remove non-basic impurities.

The "dihydrochloride" designation indicates that both basic nitrogen atoms in the molecule—the primary amine on the side chain and the nitrogen in the pyridine ring—have been protonated by hydrochloric acid. This dual protonation significantly influences the molecule's physical properties and chemical reactivity, particularly by rendering both nitrogen centers non-nucleophilic under neutral or acidic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 1-(Pyridin-3-yl)ethanamine dihydrochloride. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the molecule's atomic connectivity.

In the ¹H NMR spectrum, specific chemical shifts and coupling patterns are expected for the protons of the pyridine ring and the ethylamine side chain. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the nitrogen atom. The methine (CH) and methyl (CH₃) protons of the ethylamine group will resonate further upfield. The formation of the dihydrochloride salt influences the chemical shifts, particularly for the protons adjacent to the nitrogen atoms, causing them to shift further downfield due to protonation.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring will have characteristic chemical shifts in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the ethylamine side chain will appear at higher field strengths.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Pyridin-3-yl)ethanamine

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Pyridine C2 | ~8.5 - 8.7 | ~148 - 150 |

| Aromatic CH | Pyridine C4 | ~7.7 - 7.9 | ~135 - 137 |

| Aromatic CH | Pyridine C5 | ~7.3 - 7.5 | ~123 - 125 |

| Aromatic CH | Pyridine C6 | ~8.5 - 8.7 | ~148 - 150 |

| Methine CH | Ethylamine CH | ~4.1 - 4.3 (quartet) | ~50 - 55 |

| Methyl CH₃ | Ethylamine CH₃ | ~1.4 - 1.6 (doublet) | ~20 - 25 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can further aid in structural confirmation. The molecular weight of the free base (C₇H₁₀N₂) is 122.17 g/mol , and the dihydrochloride salt (C₇H₁₂Cl₂N₂) has a molecular weight of approximately 195.09 g/mol .

In a typical mass spectrum, the molecular ion peak ([M+H]⁺ for the free base) would be observed at m/z 123. The fragmentation pattern would likely involve the cleavage of the bond between the chiral carbon and the pyridine ring, as well as the loss of the amino group. The pyridine ring itself can also undergo characteristic fragmentation.

Expected Mass Spectrometry Fragments for 1-(Pyridin-3-yl)ethanamine

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 123 | [M+H]⁺ (protonated molecular ion of free base) | [C₇H₁₁N₂]⁺ |

| 107 | Loss of NH₂ | [C₇H₉N]⁺ |

| 78 | Pyridinium ion | [C₅H₄N]⁺ |

| 44 | [CH₃CHNH₂]⁺ | [C₂H₆N]⁺ |

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of this compound, with a particular focus on determining its enantiomeric excess, which is critical for its use in stereospecific applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. An established HPLC method for 1-pyridin-3-yl-ethylamine (B1303624) utilizes a Primesep 100 mixed-mode column. rsc.org A simple isocratic mobile phase consisting of water, acetonitrile (B52724) (MeCN), and sulfuric acid (H₂SO₄) buffer is effective for retention and separation. rsc.org

Due to the presence of a chiral center, separating the enantiomers of 1-(Pyridin-3-yl)ethanamine is of high importance. Chiral HPLC, employing chiral stationary phases (CSPs), is the most common and reliable method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving chiral amines. For instance, columns with chiral selectors like amylose tris(3,5-dimethylphenylcarbamate) have shown good performance in separating similar chiral compounds. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomers.

UV-Vis spectroscopy indicates that 1-pyridin-3-yl-ethylamine has absorption maxima at 204 nm and 258 nm. Therefore, a UV detector set to a wavelength of 260 nm is suitable for the sensitive detection of this compound during HPLC analysis. rsc.org This wavelength provides a good response for the pyridine chromophore, allowing for accurate quantification of both the main compound and any impurities.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of compounds like this compound. By utilizing smaller particle size columns (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to much faster analysis times and improved resolution and sensitivity. While a specific UPLC method for this compound is not detailed in readily available literature, methods for other aromatic amines demonstrate the utility of this technique. A UPLC method would likely involve a C18 or similar reversed-phase column with a gradient elution using a mobile phase of acidified water and acetonitrile or methanol. This would allow for rapid purity assessments and quantification, significantly increasing sample throughput in a research or quality control setting.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of polar compounds such as amines can be challenging due to their low volatility and tendency to interact with the stationary phase of the GC column, leading to poor peak shape and resolution. To overcome these limitations, derivatization is a crucial step to convert the analyte into a more volatile and less polar derivative. iu.edujfda-online.com This is particularly relevant for 1-(Pyridin-3-yl)ethanamine, a primary amine, to make it amenable for GC analysis.

The primary objectives of derivatizing 1-(Pyridin-3-yl)ethanamine for GC analysis are to:

Increase volatility by replacing the active hydrogen atoms on the amine group with less polar functional groups. iu.edu

Improve thermal stability to prevent degradation in the heated GC inlet and column. iu.edu

Enhance chromatographic resolution and peak symmetry. iu.edu

Enable the separation of enantiomers on a chiral stationary phase. nih.govnih.gov

Common derivatization strategies for primary amines like 1-(Pyridin-3-yl)ethanamine include acylation and silylation. Acylation, particularly with fluorinated reagents like trifluoroacetic anhydride (TFAA), is a widely employed method that produces stable and volatile N-trifluoroacetyl (TFA) derivatives. nih.gov

Enantioselective Gas Chromatography

Since 1-(Pyridin-3-yl)ethanamine is a chiral compound, the separation of its enantiomers is often a key analytical objective. This is typically achieved by gas chromatography on a chiral stationary phase (CSP). nih.govgcms.cz The derivatized enantiomers interact diastereomerically with the chiral selector of the CSP, leading to different retention times and enabling their separation. Cyclodextrin-based chiral stationary phases are commonly used for the resolution of enantiomeric amines. nih.govresearchgate.net

Research Findings on Analogous Compounds

While specific research detailing the GC analysis of derivatized 1-(Pyridin-3-yl)ethanamine is limited in publicly available literature, extensive studies on its close structural analog, 1-phenylethylamine (B125046), provide valuable insights into the expected chromatographic behavior and suitable analytical conditions. The primary difference between these two compounds is the replacement of the phenyl group with a pyridin-3-yl group.

Research on the N-trifluoroacetyl (N-TFA) derivative of 1-phenylethylamine has demonstrated successful enantiomeric separation on various cyclodextrin-based chiral capillary columns. The operational parameters for such separations typically involve:

| Parameter | Typical Value/Condition |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., permethylated beta-cyclodextrin) |

| Column Type | Fused silica (B1680970) capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Temperature | Isothermal or programmed temperature ramp |

This table is interactive. Users can sort and filter the data.

For instance, studies on the N-TFA derivatives of 1-phenylalkylamines have shown that the separation of enantiomers is influenced by factors such as the oven temperature and the specific substituents on the aromatic ring. nih.gov

A representative set of GC conditions for the analysis of the N-TFA derivative of a similar chiral amine, 1-phenylethylamine, is presented below. These conditions can serve as a starting point for developing a method for N-trifluoroacetyl-1-(pyridin-3-yl)ethanamine.

| GC Parameter | Example Condition |

| Column | Astec® CHIRALDEX® B-PM, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temperature | 130 °C (isothermal) |

| Injector Temperature | 250 °C |

| Detector | FID at 250 °C |

| Carrier Gas | Helium at 30 psi |

| Sample | N-TFA derivative in methylene (B1212753) chloride |

This table is interactive. Users can sort and filter the data.

The derivatization of 1-(Pyridin-3-yl)ethanamine with a chiral derivatizing agent can also be employed to form diastereomers. These diastereomeric derivatives can then be separated on a non-chiral (achiral) GC column. However, the use of a chiral stationary phase with an achiral derivative is generally the more common approach. jfda-online.com

Conclusion

1-(Pyridin-3-yl)ethanamine dihydrochloride (B599025) stands as a testament to the significance of chiral pyridine-containing amines in contemporary chemical research. Its synthesis, stereochemical properties, and utility as a chiral building block and ligand precursor underscore its importance. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the role of versatile chiral synthons like 1-(Pyridin-3-yl)ethanamine dihydrochloride is set to expand, paving the way for new discoveries in asymmetric synthesis and medicinal chemistry.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the electronic properties of 1-(Pyridin-3-yl)ethanamine, providing a basis for understanding its reactivity and spectroscopic characteristics.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other properties, such as the molecular electrostatic potential (MEP), can predict sites for electrophilic and nucleophilic attack.

For pyridine-containing compounds, DFT has been used to calculate vibrational frequencies (FT-IR), NMR chemical shifts, and electronic absorption spectra (UV-Vis), often showing good agreement with experimental data. ijcce.ac.ir Such calculations for 1-(Pyridin-3-yl)ethanamine would provide a theoretical foundation for its spectroscopic characterization.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-(Pyridin-3-yl)ethanamine This table is illustrative and based on typical values for similar pyridine (B92270) derivatives.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

| Molecular Electrostatic Potential | Negative potential around the nitrogen atom | Predicts sites for electrophilic attack |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational flexibility of 1-(Pyridin-3-yl)ethanamine and its interactions with its environment, such as solvent molecules or biological macromolecules.

MD simulations can reveal the preferred conformations of the molecule in different environments. nih.gov By simulating the molecule over a period of time, it is possible to observe rotational changes around single bonds and identify the most stable spatial arrangements. This is particularly relevant for understanding how the molecule might bind to a biological target, as the conformation of the ligand is a key determinant of its binding affinity.

Furthermore, MD simulations can be used to study the intermolecular interactions between 1-(Pyridin-3-yl)ethanamine and other molecules. nih.gov For example, simulations in an aqueous environment can show how water molecules arrange themselves around the compound, providing insights into its solubility. If a biological target is known, MD simulations can model the process of the ligand binding to the active site, revealing the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex.

Table 2: Potential Insights from MD Simulations of 1-(Pyridin-3-yl)ethanamine This table outlines the types of data that could be generated from MD simulations.

| Simulation Type | Information Gained | Potential Application |

| In Vacuum | Intrinsic conformational preferences | Understanding the molecule's inherent flexibility |

| In Water | Solvation structure and dynamics | Predicting solubility and behavior in aqueous solution |

| With a Protein Target | Binding mode and interaction energies | Guiding the design of derivatives with improved binding |

| Conformational Clustering | Identification of dominant conformers | Informing pharmacophore modeling |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs.

For derivatives of 1-(Pyridin-3-yl)ethanamine, QSAR models could be developed to predict a range of biological activities, including antidepressant, anti-inflammatory, and anticancer effects. The process involves compiling a dataset of compounds with known activities and then calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods are then used to build a model that correlates the descriptors with the observed activity.

Studies on other pyridine derivatives have successfully used QSAR to predict their biological activities. nih.gov For instance, QSAR models have been developed for pyridine-containing compounds with anticancer properties, identifying key structural features that contribute to their efficacy. dntb.gov.ua Similarly, QSAR studies on compounds targeting dopamine (B1211576) or serotonin (B10506) receptors have provided insights into the structural requirements for antidepressant activity. mdpi.com

Table 3: Example of a QSAR Model for Predicted Antidepressant Activity of Hypothetical Derivatives This table is a simplified, illustrative example of a QSAR equation.

| Predicted Activity (pIC50) | = | (0.5 * LogP) + (1.2 * TPSA) - (0.8 * Molecular Weight) + 2.1 |

| Descriptor | Description | Contribution |

| LogP | Octanol-water partition coefficient | Positive correlation (lipophilicity) |

| TPSA | Topological Polar Surface Area | Positive correlation (polarity) |

| Molecular Weight | Molecular mass | Negative correlation (size) |

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can also be used to predict reaction pathways and to gain mechanistic insights into the synthesis of 1-(Pyridin-3-yl)ethanamine and its derivatives. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction mechanism and to identify potential side reactions.

DFT calculations can be used to model the transition state structures of key steps in a synthetic route. The activation energy for each step can be calculated, providing a quantitative measure of the reaction rate. This information can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis.

For example, in the synthesis of related pyridine compounds, theoretical calculations have been used to confirm proposed reaction mechanisms. researchgate.net By modeling the reaction intermediates and transition states, researchers can gain a deeper understanding of the factors that control the outcome of the reaction. This knowledge can be invaluable for designing more efficient and robust synthetic strategies.

Table 4: Computational Analysis of a Hypothetical Synthetic Step This table illustrates how computational chemistry can be applied to analyze a reaction.

| Reaction Step | Computational Method | Key Findings |

| Nucleophilic substitution | DFT | Identification of the transition state structure and calculation of the activation energy. |

| Catalyst-mediated coupling | DFT | Elucidation of the catalytic cycle and the role of the catalyst in lowering the activation energy. |

| Ring formation | DFT | Determination of the preferred cyclization pathway and prediction of stereoselectivity. |

| Product purification | MD Simulation | Modeling of chromatographic separation to predict elution order. |

Applications in Advanced Organic Synthesis

Chiral Catalyst Development

The innovation and application of chiral ligands are central to the progress of asymmetric synthesis. nih.gov Chiral pyridine-derived ligands have been a subject of considerable research interest for decades. nih.gov The primary challenge in designing such catalysts is resolving the conflict between achieving high reactivity and ensuring excellent stereoselectivity. nih.gov Introducing chiral elements near the nitrogen atom of the pyridine (B92270) ring can enhance stereoselectivity, but the associated steric hindrance often curtails the catalyst's activity and limits its range of application. nih.gov Compounds like 1-(pyridin-3-yl)ethanamine serve as foundational structures for developing more sophisticated chiral catalysts that aim to overcome these challenges. nih.govnih.gov

Catalytic Enantioselective Synthesis of Pyridines

The development of methods for the asymmetric synthesis of substituted pyridines and their reduced derivatives, such as piperidines, is crucial due to the prevalence of these structures in natural products and pharmaceuticals. nih.gov A significant strategy involves the enantioselective functionalization of the pyridine ring. nih.gov One notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples aryl, heteroaryl, or vinyl boronic acids with a partially reduced pyridine derivative. nih.gov This method allows for the synthesis of 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. nih.gov Subsequent reduction provides access to a wide array of enantioenriched 3-substituted piperidines. nih.gov Chiral ligands derived from structures like 1-(pyridin-3-yl)ethanamine are integral to inducing the asymmetry in such metal-catalyzed transformations.

Catalytic Enantioselective Preparation of Chiral Carboxylic Acids (e.g., (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid)

Chiral amines and their derivatives can function as organocatalysts in various asymmetric transformations. The free amine form of 1-(pyridin-3-yl)ethanamine can act as a chiral base or as a component of a more complex catalytic system. In the context of preparing chiral carboxylic acids, such catalysts can be employed in processes like the kinetic resolution of racemic mixtures or the asymmetric protonation of enolates. For a target molecule like (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid, a chiral amine catalyst could selectively interact with one enantiomer in a racemic precursor, enabling its separation or conversion. The development of such catalytic processes is an active area of research aimed at providing efficient and direct routes to enantiomerically pure compounds.

Use as a Versatile Chiral Building Block

Beyond its role in catalysis, 1-(pyridin-3-yl)ethanamine dihydrochloride (B599025) is widely utilized as a chiral building block. bldpharm.comambeed.combldpharm.com Its commercial availability in enantiomerically pure forms facilitates its use as a starting material for the synthesis of more complex chiral molecules without the need for costly resolution steps. bldpharm.combldpharm.com

Synthesis of Enantiomerically Pure Primary Amines

The title compound is itself an enantiomerically pure primary amine. Its value lies in its use to introduce a specific chiral amine fragment into a target molecule. Synthetic chemists can modify the amine group or use it as a handle to construct larger molecules where the stereochemistry at the ethylamine (B1201723) side chain is preserved. The synthesis of such chiral amines often involves diastereoselective methods, for example, the reaction of a pyridine carboxaldehyde with a chiral auxiliary like a t-butylsulfinamide, followed by the addition of a methyl group and subsequent deprotection to yield the desired enantiomerically pure amine. youtube.com

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The pyridine scaffold is a ubiquitous feature in medicinal chemistry and materials science, known for its diverse biological activities and unique chemical properties. nih.govnih.gov Chiral building blocks containing this scaffold, such as 1-(pyridin-3-yl)ethanamine, are invaluable precursors for creating complex heterocyclic systems. bldpharm.com The primary amine functionality can undergo a wide range of chemical reactions, including acylation, alkylation, and condensation, to form amides, secondary or tertiary amines, and imines, respectively. These reactions are often the initial steps in constructing more elaborate molecular architectures, such as fused ring systems or macrocycles, where the chirality of the starting material directs the stereochemical outcome of the final product.

Role as a Chemical Intermediate in Pharmaceutical Research

The structural motifs found in 1-(pyridin-3-yl)ethanamine—a chiral center adjacent to an amine and a pyridine ring—are common in many biologically active compounds. bldpharm.comamericanelements.com Consequently, this compound serves as a key chemical intermediate in pharmaceutical research and development. It provides a reliable source of a specific stereoisomer, which is critical as different enantiomers of a drug can have vastly different pharmacological effects. Its use as an intermediate allows for the systematic and stereocontrolled synthesis of libraries of compounds for screening as potential drug candidates. nih.gov The incorporation of this chiral fragment can significantly influence a molecule's binding affinity to biological targets. nih.gov

Table 1: Summary of Applications in Organic Synthesis

| Application Area | Specific Use | Key Role of Compound |

|---|---|---|

| Chiral Catalyst Development | Component for chiral ligands in asymmetric synthesis. | Provides a chiral backbone to induce stereoselectivity in catalytic reactions. |

| Organocatalyst for asymmetric transformations. | Acts as a chiral base or Brønsted acid after modification. | |

| Chiral Building Block | Synthesis of enantiopure amines and derivatives. | Introduces a pre-defined stereocenter into a target molecule. |

| Precursor for complex heterocyclic scaffolds. | Serves as a starting point for multi-step syntheses of complex structures. |

| Pharmaceutical Research | Chemical intermediate for drug discovery. | Provides a key chiral fragment for the synthesis of potential active pharmaceutical ingredients (APIs). |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(Pyridin-3-yl)ethanamine dihydrochloride |

| (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid |

| Aryl boronic acids |

| Heteroaryl boronic acids |

| Vinyl boronic acids |

Intermediate in the Synthesis of Tyrosine Kinase Inhibitors (e.g., Nilotinib and Imatinib)

The pyridin-3-yl moiety is a cornerstone in the molecular architecture of the potent tyrosine kinase inhibitors Nilotinib and Imatinib. chemicalbook.comijnrd.org Synthetic strategies for these pharmaceuticals frequently rely on the early introduction of this pyridine group. A prevalent precursor for this purpose is 1-(pyridin-3-yl)ethanone, also known as 3-acetylpyridine (B27631). researchgate.netmdpi.com

In a common synthetic route, 3-acetylpyridine is first converted to an enaminone, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, by reaction with a formamide (B127407) acetal. mdpi.comresearchgate.net This intermediate is then cyclized with guanidine (B92328) to construct the core 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) structure. researchgate.net This pyrimidine (B1678525) derivative serves as a crucial scaffold that is further elaborated through a series of reactions, including coupling with other aromatic fragments, to complete the synthesis of Imatinib and Nilotinib. asianpubs.orggoogle.com

While published syntheses prominently feature 1-(pyridin-3-yl)ethanone and its derivatives, 1-(pyridin-3-yl)ethanamine represents a structurally analogous and valuable building block. Its chiral nature and the presence of a primary amine group make it a key starting material for creating stereochemically defined analogues of these inhibitors or for developing novel synthetic pathways that require an early introduction of a chiral amine.

| Drug | Key Intermediate Containing Pyridin-3-yl Moiety | Common Starting Material |

| Imatinib | N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine ijnrd.org | 1-(Pyridin-3-yl)ethanone researchgate.net |

| Nilotinib | 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid chemicalbook.com | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one asianpubs.org |

Enabling Synthesis of Pyridin-3-yl Derivatives for Receptor Modulation (e.g., LPA1 receptor modulators, RET inhibitors, c-KIT kinase inhibitors)

The 1-(pyridin-3-yl)ethanamine scaffold is a valuable chiral building block for synthesizing a diverse range of pyridin-3-yl derivatives that act as modulators for various biological receptors.

RET and c-KIT Kinase Inhibitors: The pyridin-3-yl group is a recurring structural feature in the design of inhibitors for several tyrosine kinases. For instance, novel compounds designed as RET kinase inhibitors incorporate this moiety to achieve high potency. Similarly, in the development of c-KIT kinase inhibitors, the pyridine ring has been identified as a key element for achieving selectivity and overcoming resistance to existing drugs like Imatinib. The synthesis of these complex heterocyclic inhibitors often begins with functionalized pyridine precursors, for which 1-(pyridin-3-yl)ethanamine is a versatile starting point.

LPA1 Receptor Modulators: Lysophosphatidic acid (LPA) receptors, particularly LPA1, have emerged as therapeutic targets for fibrotic diseases. researchgate.net The development of antagonists for this receptor involves the synthesis of complex small molecules. While specific examples detailing the use of 1-(pyridin-3-yl)ethanamine in the synthesis of LPA1 modulators are not prevalent in the provided literature, its structural properties make it a suitable candidate for incorporation into novel molecular frameworks aimed at modulating this and other G protein-coupled receptors.

| Target Receptor | Role of Pyridin-3-yl Moiety |

| RET Kinase | Component of potent benzamide-based inhibitors. |

| c-KIT Kinase | Contributes to inhibitor selectivity and helps overcome drug resistance. |

| LPA1 Receptor | Potential building block for novel antagonist structures. researchgate.net |

Development of Chiral Auxiliaries and Resolving Agents

In stereochemistry, a chiral auxiliary is a compound that is temporarily incorporated into a synthetic process to guide the formation of a specific stereoisomer. wikipedia.org Similarly, a chiral resolving agent is used to separate a racemic mixture into its individual enantiomers. wikipedia.org 1-(Pyridin-3-yl)ethanamine, as a chiral amine, is well-suited for both of these critical applications in asymmetric synthesis.

As a Resolving Agent: The separation of enantiomers, known as chiral resolution, is a fundamental process in pharmaceutical chemistry. wikipedia.org One of the most common methods involves the formation of diastereomeric salts by reacting a racemic mixture (for example, a racemic carboxylic acid) with an enantiomerically pure chiral amine like 1-(pyridin-3-yl)ethanamine. wikipedia.orggoogle.com The resulting diastereomers possess different physical properties, notably solubility, which allows for their separation through fractional crystallization. rsc.org Once separated, the chiral resolving agent is removed, yielding the pure enantiomers of the original compound. The effectiveness of pyridinylethylamines in this role has been demonstrated, highlighting their utility in obtaining optically active compounds. rsc.org

As a Chiral Auxiliary: 1-(Pyridin-3-yl)ethanamine can also be employed as a chiral auxiliary to control the stereochemical outcome of a reaction. wikipedia.orgnih.govharvard.edu In this approach, the amine is covalently attached to a prochiral substrate, forming a new chiral molecule. wikipedia.org The inherent chirality of the auxiliary then directs the stereoselective course of subsequent reactions, such as alkylations or aldol (B89426) reactions, by creating a sterically biased environment. nih.govresearchgate.net For example, when attached to a carboxylic acid to form an amide, the auxiliary can direct the addition of an alkyl group to a specific face of the enolate intermediate. nih.gov After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.org This strategy provides a powerful and reliable method for constructing complex chiral molecules with a high degree of stereochemical precision. researchgate.net

| Application | Mechanism | Outcome |

| Chiral Resolution | Forms separable diastereomeric salts with a racemic mixture. wikipedia.org | Separation of a racemate into pure enantiomers. nih.gov |

| Chiral Auxiliary | Temporarily attaches to a substrate to direct the stereochemistry of a reaction. wikipedia.org | Enantiomerically enriched or pure product. harvard.edu |

Mechanistic Investigations of 1 Pyridin 3 Yl Ethanamine Dihydrochloride and Its Derivatives

Reaction Mechanism Elucidation in Catalytic Processes

1-(Pyridin-3-yl)ethanamine and its derivatives, particularly the chiral forms, are recognized for their utility as catalysts in asymmetric synthesis. biosynth.com The elucidation of the reaction mechanisms in these processes is crucial for optimizing reaction conditions and designing more efficient catalysts.

The primary catalytic application identified for (S)-1-(Pyridin-3-yl)ethanamine is in the asymmetric synthesis of pyridines. It functions as a chiral hydroxylamine (B1172632) derivative, facilitating the enantioselective synthesis of specific products like (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid. biosynth.com The mechanism, while not detailed in depth in the available literature, is understood to proceed through the formation of chiral intermediates that direct the stereochemical outcome of the reaction.

In broader catalytic systems involving pyridine-containing ligands, mechanistic studies often reveal potential pathways for catalyst deactivation. For instance, investigations into iridium(III) pyridine-carboxiamide catalysts used in formic acid dehydrogenation have shown that a primary degradation pathway involves the hydrogenation of the pyridine (B92270) ring. nih.gov Density Functional Theory (DFT) calculations and NMR spectroscopy confirmed that this side reaction is both kinetically and thermodynamically accessible, leading to the formation of pyridine-amine ligands and a reduction in catalytic activity. nih.gov Although this study does not directly involve 1-(Pyridin-3-yl)ethanamine, it highlights a plausible mechanistic pathway for the degradation of related pyridine-based catalysts, where the pyridine ring itself is susceptible to transformation under catalytic conditions.

The mechanism often involves the coordination of the pyridine nitrogen and the amine group to a metal center, creating a chiral environment that influences the approach of reactants. The precise nature of the transition states and intermediates is a subject of ongoing research, often employing a combination of kinetic studies and computational modeling to map out the energy landscape of the catalytic cycle.

Molecular Interaction Studies in Designed Systems (e.g., ligand binding)

The molecular structure of 1-(Pyridin-3-yl)ethanamine, featuring both a pyridine ring and an ethylamine (B1201723) side chain, makes it an effective ligand in coordination chemistry. The nitrogen atom of the pyridine ring possesses a basic lone pair of electrons, and the amino group on the side chain also acts as a coordination site. wikipedia.org This allows the molecule and its derivatives to function as bidentate ligands, binding to metal centers through both nitrogen atoms.

Studies on related pyridyl-imine palladium complexes have provided insight into this binding mode. X-ray crystallography of these complexes confirmed that the ligands coordinate to the palladium metal center through both the imine and pyridine nitrogen atoms, forming stable metallacyclic structures. researchgate.net This bidentate coordination is a common motif for pyridine-amine and pyridine-imine ligands and is fundamental to their application in catalysis.

In other designed systems, such as nickel(II) complexes, the pyridine nitrogen atom is also a primary point of interaction. researchgate.net The geometry of the resulting complex is influenced by the nature of the metal ion, the other ligands present, and the steric and electronic properties of the 1-(Pyridin-3-yl)ethanamine derivative. These interactions are critical in the formation of coordination compounds with specific catalytic or material properties. The study of these molecular interactions often relies on techniques like X-ray diffraction for solid-state analysis and various spectroscopic methods (e.g., NMR, UV-Vis) for characterization in solution.

Investigation of Chemical Transformations

The chemical reactivity of 1-(Pyridin-3-yl)ethanamine is largely dictated by its two main functional components: the pyridine ring and the amino group. The pyridine ring, in particular, undergoes a range of chemical transformations.

Oxidation, Reduction, and Substitution of the Pyridine Ring

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, typically by peracids, to form the corresponding pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more reactive towards certain substitution patterns.

Reduction/Hydrogenation: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation, for example using a nickel or ruthenium catalyst at high temperatures, can fully saturate the ring to produce the corresponding piperidine (B6355638) derivative. wikipedia.org Milder reducing agents, such as lithium aluminum hydride, can yield partially hydrogenated products like dihydropyridines. wikipedia.org The synthesis of 1-(pyridin-3-yl)ethanamine itself often involves the reduction of a precursor, 3-acetylpyridine (B27631), using reagents like zinc powder and ammonium (B1175870) chloride, which reduces the ketoxime intermediate to the primary amine. chemicalbook.com

Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org When such reactions do occur, substitution is typically directed to the 3- and 5-positions. Direct nitration, for example, is sluggish. wikipedia.org Conversely, the ring is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions, a reactivity pattern that is enhanced in the corresponding N-oxide or pyridinium (B92312) salt.

These transformations are fundamental to modifying the structure of 1-(Pyridin-3-yl)ethanamine to create derivatives with tailored properties for applications in catalysis, materials science, and medicinal chemistry.

Computational and Experimental Insights into Intramolecular and Intermolecular Effects

Computational and experimental methods provide powerful tools for understanding the subtle forces that govern the structure and behavior of 1-(Pyridin-3-yl)ethanamine and its derivatives.

Intramolecular Effects: The relative orientation of the ethylamine side chain with respect to the pyridine ring is governed by a combination of electronic and steric effects. Computational studies on related substituted aromatic systems have shown that intramolecular hydrogen bonds can significantly stabilize specific conformations. nih.govmdpi.com For 1-(Pyridin-3-yl)ethanamine, while a classic intramolecular hydrogen bond is not expected, weak interactions between the amine protons and the π-system of the ring, or with the ring nitrogen, can influence the conformational preference. The rotational barrier of the C-C bond connecting the ring and the side chain can be calculated to determine the most stable rotamers.

Intermolecular Effects: In the solid state and in solution, intermolecular forces play a critical role. Hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of another is a primary intermolecular interaction. In the dihydrochloride (B599025) salt form, these interactions would be between the ammonium group and chloride ions, as well as between the pyridinium proton and chloride ions.

Computational techniques like Density Functional Theory (DFT) are used to model these interactions and predict molecular properties. Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy between molecules into physically meaningful components such as electrostatics, exchange, induction, and dispersion, revealing the nature of the forces responsible for stabilization in dimers or larger aggregates. nih.gov For instance, studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues have used computational approaches to calculate binding affinities and characterize the strong intermolecular interactions with protein active sites. rsc.org

Below is a table summarizing some computed physicochemical properties for the parent compound, 1-(Pyridin-3-yl)ethanamine.

| Property | Predicted Value | Method |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Ertl P. et al. ambeed.com |

| Log P (iLOGP) | 0.0 | Daina A et al. ambeed.com |

| Log P (XLOGP3) | 1.71 | XLOGP program ambeed.com |

| Number of Rotatable Bonds | 1 | Computed ambeed.com |

| Number of H-bond Acceptors | 2 | Computed ambeed.com |

| Number of H-bond Donors | 1 | Computed ambeed.com |

These computational insights, when combined with experimental data from techniques like X-ray crystallography and NMR, provide a comprehensive picture of the structural and dynamic properties of 1-(Pyridin-3-yl)ethanamine dihydrochloride at the molecular level.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Enantioselective Transformations

The development of new catalytic enantioselective transformations is a cornerstone of modern organic synthesis. 1-(Pyridin-3-yl)ethanamine and its derivatives are promising candidates for use as chiral ligands or catalysts in a variety of asymmetric reactions. Future research is expected to focus on their application in metal-catalyzed processes where the pyridine (B92270) nitrogen and the amino group can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment.

One promising avenue is the use of these ligands in scandium-catalyzed reactions. Chiral scandium complexes have shown remarkable activity in a range of transformations, including domino reactions and cycloadditions. mdpi.com For instance, the development of enantioselective [3+2] and [3+3] cycloaddition reactions using chiral ligands with scandium triflate (Sc(OTf)₃) has yielded complex heterocyclic structures with high diastereo- and enantioselectivity. mdpi.com The pyridinyl-ethanamine framework could be incorporated into ligands like N,N'-dioxides or Pybox derivatives to catalyze such transformations, potentially leading to novel routes for synthesizing chiral nitrogen-containing heterocycles.

Research could also explore domino reactions, such as ring-opening/cyclization/retro-Mannich sequences, which provide rapid access to complex molecules from simple starting materials. mdpi.com The unique stereoelectronic properties of 1-(Pyridin-3-yl)ethanamine-based ligands could offer new levels of control and reactivity in these intricate catalytic cycles.

Table 1: Examples of Enantioselective Transformations Catalyzed by Chiral Scandium Complexes

| Transformation Type | Reactants | Catalyst System | Product Type | Selectivity Achieved |

| [3+3] Annulation | Aryl cyclopropyl (B3062369) ketones, Mercaptoacetaldehyde | Chiral N,N′-dioxide ligand + Sc(OTf)₃ | Tetrahydrothiopyranols | High diastereo- and enantioselectivity (up to 99% ee) |

| Domino Ring-Opening/Michael | Cyclopropane-1,1-esters, γ-hydroxyenones | Chiral Pybox ligand + Sc(OTf)₃ | Functionalized tetrahydropyrans | Moderate diastereo- and enantioselectivity |

| [3+2] Cycloaddition | α-substituted diazoesters, Exocyclic enones | Chiral N,N′-dioxide ligand + Sc(OTf)₃ | Chiral 1-pyrazolines | Excellent diastereo- and enantioselectivity (up to 98% ee) |

Design and Synthesis of Advanced Pyridinyl-Ethanamine Derivatives with Tunable Properties

The modification of the core 1-(Pyridin-3-yl)ethanamine structure is a key strategy for developing advanced derivatives with properties tailored for specific applications, particularly in medicinal chemistry. By introducing various substituents on the pyridine ring or the ethylamine (B1201723) side chain, researchers can fine-tune the molecule's steric and electronic characteristics. nih.gov

A significant area of interest is the synthesis of derivatives as potential kinase inhibitors. nih.govresearchgate.net Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyridyl-pyrimidine scaffold, for example, is a key pharmacophore in successful kinase inhibitors like imatinib. researchgate.net Future work could involve coupling 1-(Pyridin-3-yl)ethanamine with various pyrimidine-based structures to create libraries of novel compounds. These derivatives can then be screened for their inhibitory activity against a panel of kinases, such as c-Src kinase and Bcr-Abl kinase. nih.govresearchgate.net

The design process for these derivatives will likely involve creating amides, ureas, and other functional groups to explore structure-activity relationships (SAR). For example, synthesizing a series of amide derivatives by reacting the amine with different carboxylic acids can help identify key interactions within the kinase binding pocket, leading to the development of more potent and selective inhibitors. nih.gov

Integrated Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for accelerating the discovery and optimization of new reactions. For pyridinyl-ethanamine derivatives, computational methods like Density Functional Theory (DFT) can provide deep insights into molecular structures, reaction mechanisms, and electronic properties. mdpi.comnih.gov

Future research will likely employ integrated approaches where computational studies guide experimental design. For instance, DFT calculations can be used to predict the geometries and energies of transition states in potential catalytic cycles involving new pyridinyl-ethanamine-based ligands. mdpi.com This can help researchers identify the most promising ligand architectures before committing to extensive synthetic work. Computational screening can also predict the reactivity and potential biological activity of novel derivatives, helping to prioritize synthetic targets. nih.govbohrium.com

Furthermore, computational studies can elucidate the nature of the N-O bond in pyridine N-oxides, a related class of compounds, providing valuable data on bond dissociation enthalpies and resonance energies. mdpi.com This fundamental understanding can inform the design of new reactions and catalysts. By comparing computational predictions with experimental results from techniques like spectroscopy and X-ray crystallography, researchers can refine their theoretical models and develop a more robust predictive framework for reaction discovery. nih.gov

Table 2: Computational Models Used in Pyridine Chemistry Research

| Computational Model | Application | Key Insights |

| B3LYP/6-31G * | Study of amine N-oxides | N-O bond dissociation energies, resonance energy |

| M06/6-311G+(d,p) | Study of amine N-oxides | Comparison of energetics, good agreement with experimental data |

| DFT Studies | Geometry of pyridine derivatives | Establishing the geometry and electronic structure of new compounds |

Scalable Synthetic Methodologies for Industrial Research Applications

For 1-(Pyridin-3-yl)ethanamine dihydrochloride (B599025) and its derivatives to be viable for industrial applications, particularly in pharmaceuticals, the development of scalable, cost-effective, and environmentally friendly synthetic routes is essential. beilstein-journals.org Future research will need to address the challenges of producing these chiral amines on a large scale while maintaining high enantiopurity.

One promising strategy is the use of biocatalysis, specifically employing enzymes like ω-transaminases. dtu.dk These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high selectivity, often under mild, aqueous conditions. Research in this area would focus on screening for robust ω-transaminases, optimizing reaction parameters like pH and temperature, and developing efficient downstream processing methods. dtu.dk The use of computational tools to estimate reaction thermodynamics can further streamline process development. dtu.dk

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(Pyridin-3-yl)ethanamine dihydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves reductive amination of pyridine-3-carbaldehyde with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions. Key parameters include pH control (~6.5–7.0) and temperature (25–40°C) to minimize side reactions like over-reduction. Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ethanol .

- Validation : Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in H2O/MeCN) and characterize intermediates using H NMR (D2O, δ 8.4–8.6 ppm for pyridinium protons) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Techniques :

- Chirality analysis : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol:diethylamine = 80:20:0.1) to resolve enantiomers if applicable .

- Thermal stability : Perform TGA/DSC under N2 atmosphere (decomposition onset ~220°C) .

- Solubility : Measure in aqueous buffers (e.g., PBS at pH 7.4) via UV-Vis spectroscopy (λmax = 260 nm) .

Q. What methodologies are recommended for assessing the compound's biological activity in vitro?

- Assays :

- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) with HEK293 cells expressing target receptors .

- Enzyme inhibition : Kinetic assays using fluorogenic substrates (e.g., acetylcholinesterase inhibition monitored at Ex/Em = 380/460 nm) .

- Data normalization : Express IC50 values relative to positive controls (e.g., donepezil for cholinesterase inhibition) .

Q. How can researchers enhance the aqueous solubility of this compound for biological assays?

- Strategies :

- Salt formation: Use hydrochloride salts (already optimized in the dihydrochloride form) .

- Co-solvents: Employ DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., 10% hydroxypropyl-β-cyclodextrin) .